N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound with notable structural and functional characteristics. It is classified as a bioactive reagent and is primarily utilized in research settings, particularly in pharmacological studies. The compound has a molecular formula of and a molecular weight of 415.51 g/mol. It is identified by its CAS number 953231-11-3, and its IUPAC name is N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide.
The synthesis of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions that may include:
The synthetic route may require specific conditions such as temperature control, use of catalysts, and purification techniques like recrystallization or chromatography to isolate the desired compound efficiently.
The molecular structure of N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can be represented in various formats:
InChI=1S/C21H25N3O4S/c25-20(21(26)23-12-16-3-4-18-19(10-16)28-14-27-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9This representation provides insight into the connectivity of atoms within the molecule.
The compound's three-dimensional structure can be analyzed using computational chemistry tools to predict its conformation and interaction with biological targets.
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can participate in various chemical reactions typical for amides, including:
The reactivity profile of this compound can be explored through laboratory experiments to determine its stability and potential as a precursor for further chemical modifications.
The mechanism of action for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves its interaction with specific biological targets. This compound may act as an inhibitor or modulator in biochemical pathways.
Research indicates that compounds with similar structures often interact with enzymes or receptors involved in signaling pathways, potentially influencing physiological responses.
While specific solubility data for N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is not readily available, general properties include:
The compound exhibits properties typical for amides, such as stability under neutral conditions but may be sensitive to strong acids or bases.
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide finds applications primarily in scientific research:
This compound exemplifies the complexity and utility of modern organic compounds in advancing scientific knowledge and therapeutic strategies.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7